molecular formula C16H12N8O3S2 B2897272 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891122-83-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2897272
CAS RN: 891122-83-1
M. Wt: 428.45
InChI Key: FSCKLZNPHGUEBF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H12N8O3S2 and its molecular weight is 428.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Innovative Heterocycles

Research into the synthesis of innovative heterocycles incorporating thiadiazole moieties has been conducted to explore their potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These studies involve the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others, from versatile precursors related to thiadiazole compounds (Fadda et al., 2017).

Bioactivity of Condensed Heterocyclic Systems

Another area of application involves the microwave-assisted synthesis and evaluation of bioactivity of condensed heterocyclic systems, such as triazolo[3,4-b][1,3,4]thiadiazoles. These systems have been studied for their antibacterial, antifungal, and antitubercular activities, showcasing the potential of thiadiazole derivatives in developing new antimicrobial agents (Shiradkar & Kale, 2006).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, including derivatives structurally related to the compound of interest, have been investigated for their in vitro antioxidant properties and anticancer activities. Studies have explored their effectiveness in inhibiting the growth of cancer cells, such as HepG2 hepatocellular carcinoma cells, highlighting their potential as therapeutic agents (Sunil et al., 2010).

Novel Synthesis Methods

Research has also focused on developing novel methods for synthesizing triazolo[3,4-b][1,3,4]thiadiazines, which are closely related to the compound . These studies aim to enhance the efficiency of synthesizing such heterocyclic compounds and explore their potential applications (El-Sherief et al., 2010).

Antimicrobial Agents

The synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole and their testing as potent antimicrobial agents against various bacterial and fungal strains is another significant area of application. These studies contribute to the search for new antimicrobial compounds to combat resistant strains of bacteria and fungi (Reddy et al., 2010).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O3S2/c1-9-18-20-15(29-9)17-14(25)8-28-16-21-19-13-6-5-12(22-23(13)16)10-3-2-4-11(7-10)24(26)27/h2-7H,8H2,1H3,(H,17,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCKLZNPHGUEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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